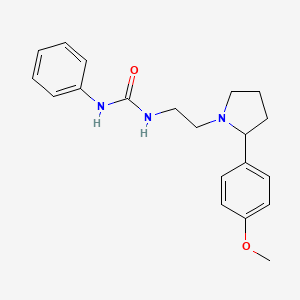
1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea” is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also contains a methoxyphenyl group, which is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring, which means it has single bonds only and is capable of free rotation . This can lead to different conformations of the molecule. The presence of the phenyl and methoxyphenyl groups could also influence the molecule’s overall shape and properties.Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions that this molecule can undergo would depend on the specific conditions and reagents used.Wissenschaftliche Forschungsanwendungen
X-ray Powder Diffraction in Drug Synthesis
An important intermediate in the synthesis of the anticoagulant, apixaban, features a similar methoxyphenyl component. X-ray powder diffraction data for such compounds provide crucial information for drug synthesis by ensuring purity and correct crystal structure, which is vital for the drug's efficacy and safety (Qing Wang et al., 2017).
Electrochromic Device Applications
Compounds with methoxyphenyl groups have been used in the development of electrochromic devices (ECDs). These devices change color in response to electric voltage, and such compounds can significantly affect the coloration efficiency and transparency of ECDs, making them useful in displays and smart windows (Yuh-Shan Su et al., 2017).
Molecular Docking and Drug Design
Research involving methoxyphenyl compounds in molecular docking and DNA binding studies indicates their potential in designing drugs with specific target interactions. These studies help in understanding how such compounds can bind to DNA or proteins, guiding the development of therapeutic agents with targeted efficacy (Mushtaque et al., 2016).
Green Chemistry and Synthesis
Methoxyphenyl-containing compounds are also explored in green chemistry for synthesizing various derivatives in environmentally friendly conditions. Such research promotes sustainable methods in chemical synthesis, reducing harmful by-products and energy consumption (Amrendra Kumar et al., 2017).
Polymer Solar Cells
In the context of renewable energy, compounds with methoxyphenyl groups have been investigated for their use in polymer solar cells, specifically as components of electron transport layers. Their structural properties can improve the efficiency and stability of solar cells, contributing to the development of more effective renewable energy sources (Lin Hu et al., 2015).
Eigenschaften
IUPAC Name |
1-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-18-11-9-16(10-12-18)19-8-5-14-23(19)15-13-21-20(24)22-17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVOAICNRRNMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinone](/img/structure/B2822169.png)
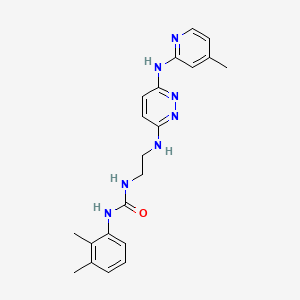
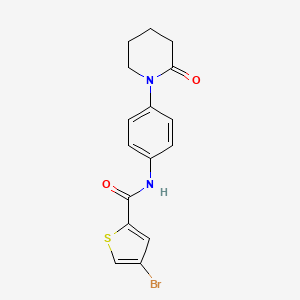
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2822179.png)
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)

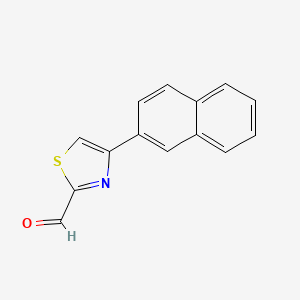
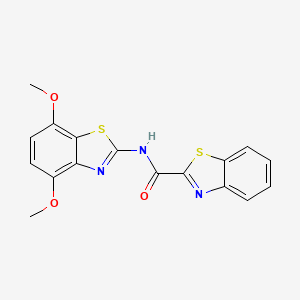

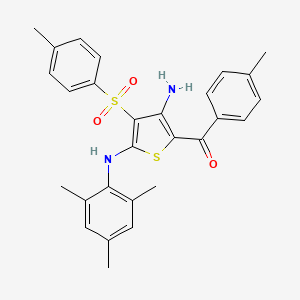

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)
